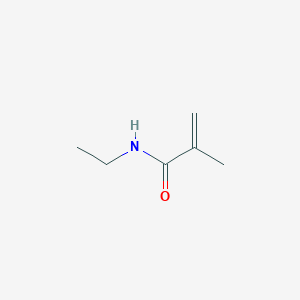
N-Ethylmethacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylmethacrylamide is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermoresponsive Polymers
Thermal Phase Transition
NEAM is often copolymerized with other monomers to create thermoresponsive polymers that exhibit a coil-to-globule phase transition in response to temperature changes. For instance, poly(N,N-diethylacrylamide-co-N-ethylacrylamide) (PDEAm-co-NEAm) shows a significant increase in cloud-point temperature with higher NEAM content, indicating enhanced hydrophobic interactions at elevated temperatures .
Hydrogels for Lignin Separation
Poly(N-ethylacrylamide) (PEAM) hydrogels have been shown to possess high transition temperatures, making them suitable for applications in lignin separation processes. The hydrogels can be engineered to respond to specific environmental conditions, enhancing their utility in biorefinery applications .
Synthesis Techniques
Free Radical Polymerization
NEAM can be synthesized through free radical polymerization, allowing for the creation of various copolymers with tailored properties. This method has been employed to investigate the effects of different monomer ratios on the thermal and mechanical properties of the resulting materials .
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization has been utilized to synthesize NEAM-based hydrogels with controlled molecular weight and narrow polydispersity. This technique facilitates the design of materials with specific swelling behaviors and mechanical properties, which are critical for biomedical applications .
Table 1: Summary of Research Findings on NEAM Applications
Material Properties
Rheological Properties
The rheological behavior of NEAM-based gels has been extensively studied, revealing insights into their mechanical stability and flow characteristics under different conditions. These properties are crucial for applications in drug delivery systems where controlled release is necessary .
Water Sorption Characteristics
Research indicates that the tacticity of NEAM influences its water sorption capabilities. Isotactic-rich films absorb more water compared to atactic films, suggesting that molecular arrangement plays a significant role in material performance .
Análisis De Reacciones Químicas
Michael Addition Reactions
NEMA acts as a soft electrophile due to its α,β-unsaturated carbonyl group, undergoing Michael addition with biological nucleophiles like glutathione (GSH). Key findings:
-
Reactivity with GSH : Methacrylamides exhibit lower second-order reaction rates (kGSH) compared to acrylamides due to the electron-donating methyl group, which reduces electrophilicity . For example, N,N′-methylenebis(acrylamide) has kGSH=134.8M−1h−1, while methacrylamides like NEMA are baseline toxicants with negligible GSH reactivity .
-
HSAB Theory : The hard and soft acids and bases (HSAB) principle predicts preferential adduct formation with soft nucleophiles (e.g., cysteine thiolates) over hard nucleophiles (e.g., DNA bases) .
Table 1 : Reactivity comparison of acrylamides vs. methacrylamides
| Parameter | Acrylamides | Methacrylamides |
|---|---|---|
| kGSH(M−1h−1) | 2.574–134.800 | Negligible |
| Electrophilicity (ω) | High | Low |
| Primary Target | Soft nucleophiles | Baseline toxicity |
Radical Polymerization
NEMA undergoes chain-growth polymerization via radical mechanisms, commonly initiated by azobisisobutyronitrile (AIBN) .
-
Mechanism :
-
Kinetic Parameters :
Table 2 : Polymerization conditions for methacrylamides
| Initiator | Solvent | Temperature (∘C) | Time (h) | Mn (g/mol) | Mw/Mn |
|---|---|---|---|---|---|
| AIBN | Toluene | 60 | 24 | 28,500–344,800 | 1.60–1.75 |
| APS | Water | 60 | 24 | 45,000–437,000 | 5.96–8.00 |
Copolymerization
NEMA forms copolymers with monomers like N-ethylacrylamide (NEAm) or N,N-diethylacrylamide (DEAm) to tune hydrophobicity and phase-transition behavior .
-
Phase Transition : Copolymers with DEAm exhibit lower critical solution temperatures (LCST) influenced by composition. For example, a 70:30 DEAm:NEAm copolymer shows an LCST of 32∘C .
-
Applications : These copolymers are used in drug delivery and stimuli-responsive materials due to their tunable thermoresponsiveness .
Spectroscopic Characterization
Key spectral data for NEMA and its derivatives:
-
FTIR :
-
1H-NMR^1 \text{H-NMR}1H-NMR :
Stability and Hydrolysis
The amide group in NEMA resists hydrolysis under physiological conditions but may degrade under strongly acidic or alkaline environments to yield methacrylic acid and ethylamine .
Propiedades
Número CAS |
7370-88-9 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
N-ethyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-4-7-6(8)5(2)3/h2,4H2,1,3H3,(H,7,8) |
Clave InChI |
ZIWDVJPPVMGJGR-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(=C)C |
SMILES canónico |
CCNC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















